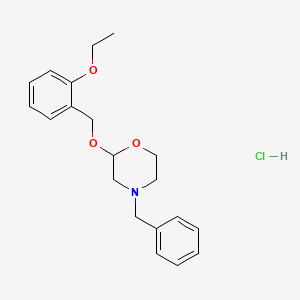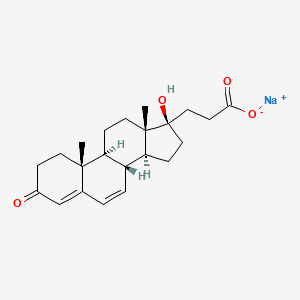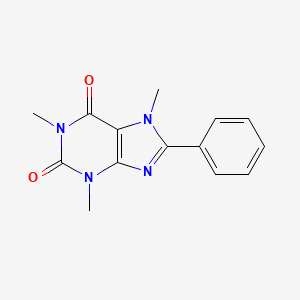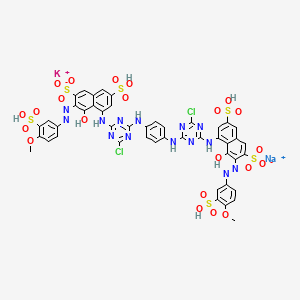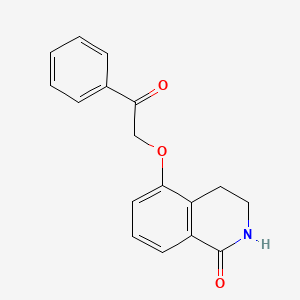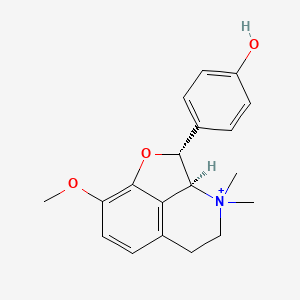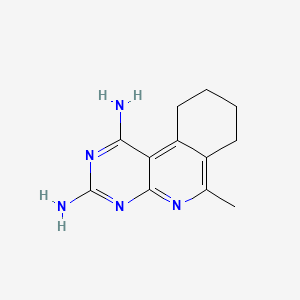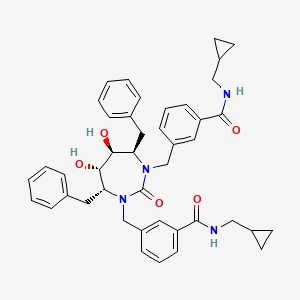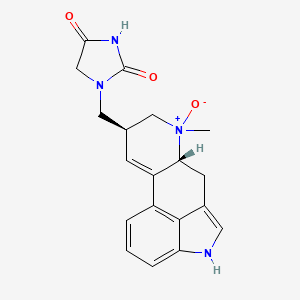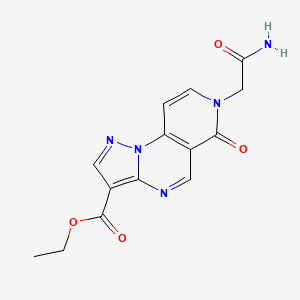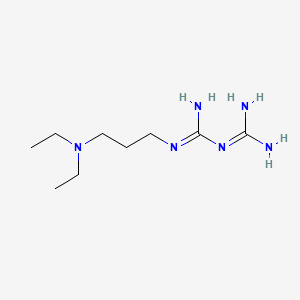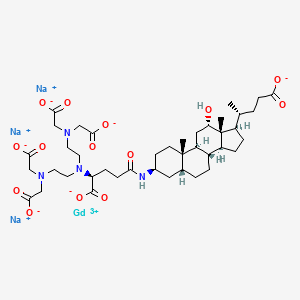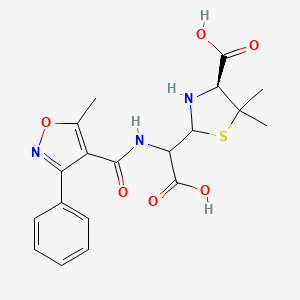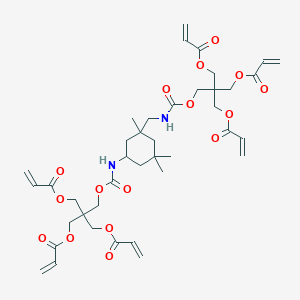
2-Propenoic acid, 1,1'-(2-(((1-oxo-2-propen-1-yl)oxy)methyl)-2-((((((1,3,3-trimethyl-5-(((3-((1-oxo-2-propen-1-yl)oxy)-2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)propoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 1,1’-(2-(((1-oxo-2-propen-1-yl)oxy)methyl)-2-((((((1,3,3-trimethyl-5-(((3-((1-oxo-2-propen-1-yl)oxy)-2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)propoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound with multiple functional groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including esterification, amidation, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment and automation to maintain consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other esters and amides with comparable functional groups and structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.
特性
CAS番号 |
101162-60-1 |
|---|---|
分子式 |
C40H54N2O16 |
分子量 |
818.9 g/mol |
IUPAC名 |
[2,2-bis(prop-2-enoyloxymethyl)-3-[[1,3,3-trimethyl-5-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]cyclohexyl]methylcarbamoyloxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C40H54N2O16/c1-10-29(43)51-20-39(21-52-30(44)11-2,22-53-31(45)12-3)26-57-35(49)41-19-38(9)17-28(16-37(7,8)18-38)42-36(50)58-27-40(23-54-32(46)13-4,24-55-33(47)14-5)25-56-34(48)15-6/h10-15,28H,1-6,16-27H2,7-9H3,(H,41,49)(H,42,50) |
InChIキー |
ZTGXBJGBQKUALH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)C |
物理的記述 |
Liquid |
関連するCAS |
102338-05-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


